Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro-

Lipophilicity Physicochemical profiling LogP

Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro- (CAS 647011-33-4), also systematically named N-cyclohex-2-en-1-yl-2-nitrobenzenesulfonamide, is a member of the nitrobenzenesulfonamide class. Characterized by an ortho-nitro substitution on the benzenesulfonamide core and a cyclohexenyl substituent containing a single endocyclic double bond, this compound presents a distinct structural profile compared to its saturated and regioisomeric analogs.

Molecular Formula C12H14N2O4S
Molecular Weight 282.32 g/mol
CAS No. 647011-33-4
Cat. No. B12600742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro-
CAS647011-33-4
Molecular FormulaC12H14N2O4S
Molecular Weight282.32 g/mol
Structural Identifiers
SMILESC1CC=CC(C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C12H14N2O4S/c15-14(16)11-8-4-5-9-12(11)19(17,18)13-10-6-2-1-3-7-10/h2,4-6,8-10,13H,1,3,7H2
InChIKeyIVDCYVPKGZKOGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Considerations for Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro- (CAS 647011-33-4) as a Specialty Research Intermediate


Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro- (CAS 647011-33-4), also systematically named N-cyclohex-2-en-1-yl-2-nitrobenzenesulfonamide, is a member of the nitrobenzenesulfonamide class . Characterized by an ortho-nitro substitution on the benzenesulfonamide core and a cyclohexenyl substituent containing a single endocyclic double bond, this compound presents a distinct structural profile compared to its saturated and regioisomeric analogs. Its primary recognized utility lies in organic synthesis, particularly where the 2-nitrobenzenesulfonyl (o-Ns) group serves as both an amine protecting group and a versatile intermediate for C–N bond-forming reactions [1]. However, direct, quantitative biological or pharmacological data for this specific compound are severely limited in the current peer-reviewed literature, which constrains the depth of evidence-based procurement decisions.

Why Bulk Nitrobenzenesulfonamide Analogs Cannot Substitute for Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro- (CAS 647011-33-4)


Simple class-level substitution is scientifically hazardous because the combination of cyclohexenyl unsaturation and ortho-nitro positioning dictates both reactivity and downstream synthetic utility. The ortho-nitro group is essential for the Ns (o-nitrobenzenesulfonyl) protecting group strategy, enabling selective deprotection under mild thiol-mediated conditions without affecting other functional groups [1]. Simultaneously, the endocyclic double bond of the cyclohexenyl ring provides a geometrically defined, rigid scaffold that distinguishes it from the fully saturated N-cyclohexyl analog (CAS 77516-53-1) and the non-nitrated cyclohexenyl analog (CAS 108223-53-6). These structural factors directly influence physicochemical properties such as lipophilicity (LogP) and polar surface area (PSA), which in turn affect compound solubility, reactivity in further derivatization, and any potential biological interactions. Therefore, procurement decisions cannot rely on generic sulfonamide availability and must account for these precise structural differentiators.

Quantitative Differential Evidence for Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro- (CAS 647011-33-4) vs. Closest Analogs


LogP and Lipophilicity Advantage of Cyclohexenyl Unsaturation over Saturated N-Cyclohexyl Analog (CAS 77516-53-1)

The target compound, containing a cyclohexenyl ring with a double bond, exhibits a calculated LogP of 3.98, which is expected to be significantly lower than the saturated N-cyclohexyl-2-nitrobenzenesulfonamide (CAS 77516-53-1). Although an experimentally measured LogP for the saturated analog was not found in a direct cross-study, the additional unsaturation in the target typically reduces lipophilicity due to decreased Van der Waals surface area and altered polarizability. This difference is critical for applications where solubility and membrane permeability must be precisely tuned .

Lipophilicity Physicochemical profiling LogP

Ortho-Nitro Regiochemistry Enables Selective Deprotection Chemistry vs. Para-Nitro Analog (CAS 175222-95-4)

The ortho-nitro configuration of the target compound is a structural prerequisite for the Ns (o-nitrobenzenesulfonyl) protecting group strategy, which can be cleaved using thiophenol (PhSH) or 2-mercaptoethanol under mild, basic conditions without affecting para-nitrobenzenesulfonamide (p-Ns) groups in the same molecule [1]. The para-nitro analog (CAS 175222-95-4) requires different cleavage conditions and is not orthogonal to o-Ns groups. This orthogonality has been quantitatively established: o-Ns groups can be selectively removed in the presence of p-Ns groups, enabling complex sequential syntheses [1].

Protecting group chemistry Orthogonal deprotection Nitrobenzenesulfonamide

Calculated PSA and Hydrogen Bonding Capacity Differentiate Target from Non-Nitrated Cyclohexenyl Analog (CAS 108223-53-6)

The ortho-nitro group contributes significantly to the polar surface area (PSA) of the target compound. The calculated PSA of 100.37 Ų is markedly higher than that of the non-nitrated analog N-cyclohex-2-en-1-ylbenzenesulfonamide (CAS 108223-53-6), for which the PSA is expected to be ~46 Ų based on core structure (benzenesulfonamide without nitro). This ~54 Ų increase directly impacts ability to cross biological membranes and influences solubility profiles.

Polar surface area Hydrogen bonding Drug-likeness

Rigidity from Endocyclic Double Bond Offers Conformational Advantage over Saturated N-Cyclohexyl-2-nitrobenzenesulfonamide (CAS 77516-53-1) in Crystallization and Docking Studies

The saturated analog N-cyclohexyl-2-nitrobenzenesulfonamide (CAS 77516-53-1) adopts a chair conformation in the solid state, as confirmed by single-crystal X-ray diffraction [1]. The target compound, with an endocyclic double bond, is expected to adopt a half-chair or envelope conformation. This increased rigidity could reduce the entropic penalty upon binding to biological targets or facilitate crystallization. While no crystallographic data for the target compound itself have been published, the conformational difference is a well-established principle in medicinal chemistry.

Conformational rigidity Crystallography Molecular docking

Recommended Application Scenarios for Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro- (CAS 647011-33-4)


Orthogonal Protecting Group Strategy in Multi-Step Alkaloid Synthesis

When designing a synthetic route requiring the sequential protection and deprotection of multiple amine functionalities, the ortho-nitrobenzenesulfonamide (o-Ns) group installed via this compound enables chemoselective cleavage with thiols without disturbing para-nitrobenzenesulfonamide (p-Ns) or other base-labile protecting groups. This has been demonstrated in the total synthesis of complex natural products such as the polyamine spider toxins [1].

Building Block for Intramolecular C–N Arylation / Heterocycle Synthesis

The 2-nitrobenzenesulfonamide moiety is a key substrate for base-mediated intramolecular C- and N-arylation reactions, leading to diverse nitrogenous heterocycles. The cyclohexenyl substituent may introduce additional reactivity or selectivity profiles compared to aromatic or saturated alkyl substituents in these transformations [2].

Fragment Library Design for Crystallographic Screening

The inherent conformational rigidity imparted by the endocyclic double bond makes this compound a potentially superior fragment for X-ray crystallographic screening campaigns. Its moderate LogP (3.98) and PSA (100.37 Ų) fall within acceptable ranges for fragment-like physicochemical properties, which contrasts with the more flexible saturated analog .

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